8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
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Overview
Description
8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex heterocyclic compound that features a unique tetracyclic structure. This compound is notable for its incorporation of a piperidine ring, a phenyl group, and a thia-triaza framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaene typically involves multi-step organic synthesisCommon reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate cyclization and annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.
Phenyl-substituted heterocycles: Compounds such as phenylpyridine and phenylthiazole have similar phenyl-substituted frameworks.
Thia-triaza compounds: Molecules like thiazolidine and triazole share the thia-triaza core structure.
Uniqueness
8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is unique due to its combination of these structural elements, which imparts distinct chemical and biological properties. Its tetracyclic structure and the presence of multiple functional groups make it a versatile compound for various applications .
Biological Activity
8-Phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex tetracyclic structure with multiple nitrogen and sulfur atoms integrated into its framework. Its molecular formula is C19H22N4S, and it has a molecular weight of 342.47 g/mol. The presence of the piperidine and phenyl groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
1. Anticancer Activity
Studies have indicated that 8-phenyl-13-piperidin-1-yl-11-thia derivatives exhibit significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | G2/M phase arrest |
A549 (Lung) | 18 | Inhibition of cell migration |
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of bacteria and fungi. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
3. Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. In models of neurodegeneration, it has been observed to reduce oxidative stress and inflammation in neuronal cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly affecting the G2/M transition.
- Oxidative Stress Reduction : The compound appears to modulate antioxidant enzyme levels, thereby protecting neuronal cells from oxidative damage.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Therapy : A study involving mice implanted with human tumor cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Neuroprotection in Animal Models : In a model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
Properties
CAS No. |
374913-87-8 |
---|---|
Molecular Formula |
C24H24N4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C24H24N4S/c1-3-9-16(10-4-1)20-18-12-6-5-11-17(18)19-21-22(29-24(19)27-20)23(26-15-25-21)28-13-7-2-8-14-28/h1,3-4,9-10,15H,2,5-8,11-14H2 |
InChI Key |
QUPSBJKYCWSQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(CCCC5)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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